molecular formula C9H8O3 B14205960 1,4-Benzodioxin-2(3H)-one, 7-methyl- CAS No. 827622-19-5

1,4-Benzodioxin-2(3H)-one, 7-methyl-

Katalognummer: B14205960
CAS-Nummer: 827622-19-5
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: LXEWTOJUBPRFFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzodioxin-2(3H)-one, 7-methyl- is an organic compound belonging to the benzodioxin family. These compounds are characterized by a dioxin ring fused to a benzene ring. The presence of a methyl group at the 7th position adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2(3H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of catechol derivatives: Using reagents like acetic anhydride or other acylating agents.

    Oxidative cyclization: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalytic processes: To enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzodioxin-2(3H)-one, 7-methyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Benzodioxin-2(3H)-one, 7-methyl- would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.

    Receptor binding: Interacting with cellular receptors to elicit a biological response.

    Pathway modulation: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzodioxin-2(3H)-one: Lacks the methyl group at the 7th position.

    1,4-Benzodioxin-2(3H)-one, 6-methyl-: Methyl group at the 6th position instead of the 7th.

    1,4-Benzodioxin-2(3H)-one, 5-methyl-: Methyl group at the 5th position.

Uniqueness

The presence of the methyl group at the 7th position in 1,4-Benzodioxin-2(3H)-one, 7-methyl- may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

Eigenschaften

CAS-Nummer

827622-19-5

Molekularformel

C9H8O3

Molekulargewicht

164.16 g/mol

IUPAC-Name

6-methyl-1,4-benzodioxin-3-one

InChI

InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-4H,5H2,1H3

InChI-Schlüssel

LXEWTOJUBPRFFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OCC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.